1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl
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Overview
Description
1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl is a synthetic compound that combines a fluorescein moiety with a thiourea linkage. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the fluorescein group suggests that it may be used as a fluorescent probe or marker in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl typically involves the reaction of fluorescein isothiocyanate with 6-aminohexylamine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced under specific conditions to modify the thiourea linkage.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aminohexyl chain.
Scientific Research Applications
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy to label and visualize biological molecules and structures.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker in therapeutic research.
Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl involves its ability to fluoresce under specific conditions. The fluorescein moiety absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The thiourea linkage may also interact with specific molecular targets, influencing the compound’s behavior and applications.
Comparison with Similar Compounds
Similar Compounds
Fluorescein Isothiocyanate: A commonly used fluorescent dye that reacts with amines to form thiourea derivatives.
Rhodamine B Isothiocyanate: Another fluorescent dye with similar applications but different spectral properties.
Alexa Fluor Dyes: A series of fluorescent dyes with varying properties and applications.
Uniqueness
1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl is unique due to its specific combination of a fluorescein moiety and a thiourea linkage, which may confer distinct properties and applications compared to other fluorescent compounds.
Properties
Molecular Formula |
C27H28ClN3O5S |
---|---|
Molecular Weight |
542.0 g/mol |
IUPAC Name |
1-(6-aminohexyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride |
InChI |
InChI=1S/C27H27N3O5S.ClH/c28-11-3-1-2-4-12-29-26(36)30-16-5-8-20-19(13-16)25(33)35-27(20)21-9-6-17(31)14-23(21)34-24-15-18(32)7-10-22(24)27;/h5-10,13-15,31-32H,1-4,11-12,28H2,(H2,29,30,36);1H |
InChI Key |
FXKJQLJBNDZEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Origin of Product |
United States |
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